3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core structure, which is a fused ring system containing both benzene and pyridine rings. The presence of an ethoxyphenyl group and a pyrrolidinedione moiety further enhances its chemical complexity and potential for diverse applications.
Preparation Methods
The synthesis of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl bromide and aluminum chloride as a catalyst.
Formation of the Pyrrolidinedione Moiety: The pyrrolidinedione moiety can be synthesized through the reaction of succinic anhydride with ammonia or primary amines.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to a tetrahydroquinoline derivative.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, bacterial infections, and viral infections.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses like apoptosis, cell proliferation, or immune modulation.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-methoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione and 1-(4-chlorophenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione share structural similarities but differ in their substituents on the phenyl ring.
Uniqueness: The presence of the ethoxy group in 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione imparts distinct physicochemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C21H28N2O3 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H28N2O3/c1-2-26-17-11-9-16(10-12-17)23-20(24)14-19(21(23)25)22-13-5-7-15-6-3-4-8-18(15)22/h9-12,15,18-19H,2-8,13-14H2,1H3 |
InChI Key |
RIHKIVILVWMRSX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 |
Origin of Product |
United States |
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